molecular formula C7H5N3O B7721236 1H-1,2,3-benzotriazin-4-one

1H-1,2,3-benzotriazin-4-one

Cat. No.: B7721236
M. Wt: 147.13 g/mol
InChI Key: DMSSTTLDFWKBSX-UHFFFAOYSA-N
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Description

1H-1,2,3-Benzotriazin-4-one is a heterocyclic compound that belongs to the class of benzotriazines It is characterized by a triazine ring fused to a benzene ring, forming a unique structure that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-1,2,3-Benzotriazin-4-one can be synthesized through several methods. One common approach involves the diazotization of 2-aminobenzamide followed by cyclization. This method typically uses sodium nitrite and hydrochloric acid to form the diazonium salt, which then undergoes intramolecular cyclization to yield the desired product .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of solvents like dimethylformamide (DMF) to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 1H-1,2,3-Benzotriazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as alkyl halides and aryl halides are used under basic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions include various substituted benzotriazines and benzodiazepinones, which have significant biological activities .

Mechanism of Action

The mechanism of action of 1H-1,2,3-benzotriazin-4-one and its derivatives often involves the inhibition of specific enzymes. For example, as an α-glucosidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of carbohydrates into glucose, thereby helping to regulate blood sugar levels . The molecular targets and pathways involved vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

1H-1,2,3-Benzotriazin-4-one can be compared with other similar compounds, such as:

Conclusion

This compound is a compound of significant interest in various scientific fields due to its unique structure, diverse reactivity, and potential applications in medicine, biology, and industry. Its ability to undergo various chemical reactions and its role as an enzyme inhibitor make it a valuable compound for further research and development.

Properties

IUPAC Name

1H-1,2,3-benzotriazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-7-5-3-1-2-4-6(5)8-10-9-7/h1-4H,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMSSTTLDFWKBSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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